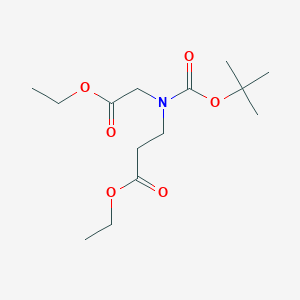

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as Ethyl (tert-Butoxycarbonyl)glycinate, has the molecular formula C9H17NO4 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred vigorously for 36 hours and then filtered .Molecular Structure Analysis

The molecular weight of this compound is 203.24 . It has 14 heavy atoms, 7 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis

The reaction of this compound with sodium hydride in N,N-dimethyl-formamide and mineral oil at 0 - 20℃ for 2.5h results in the formation of 4-[(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values range from 0.56 to 2.4 . It is very soluble, with a solubility of 7.97 mg/ml .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Rossi et al. (2007) demonstrated the use of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene for the synthesis of various compounds including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. This research highlights the chemical versatility and potential for creating diverse molecular structures using this compound (Rossi et al., 2007).

Catalysis and Protection of Amines

- Heydari et al. (2007) reported the effectiveness of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant for amino acid synthesis and protection. This study underscores the role of related compounds in facilitating critical steps in organic synthesis (Heydari et al., 2007).

Molecular Structure Analysis

- Ravikumar et al. (2015) investigated oxoindolyl α-hydroxy-β-amino acid derivatives, providing insights into the molecular structures and stereoselectivity of reactions involving related compounds. This research is valuable for understanding the structural aspects and reaction pathways of similar compounds (Ravikumar et al., 2015).

Asymmetric Synthesis Applications

- Kubryk & Hansen (2006) explored the asymmetric hydrogenation of enamines using chiral ligands, leading to the synthesis of amino acid pharmacophores. Their work demonstrates the applicability of related compounds in stereoselective synthesis, an essential aspect of drug development (Kubryk & Hansen, 2006).

Polymer Synthesis

- Qu, Sanda, & Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties for polymerization. This indicates the potential of such compounds in the development of novel polymers with specific properties (Qu, Sanda, & Masuda, 2009).

Extraction and Transport Applications

- Enache et al. (2011) utilized calix[4]azacrowns for the extraction and transport of biological supramolecular complexes. This research shows the utility of related compounds in biochemical separation and transport processes (Enache et al., 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKXWKWPBLYKJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.